tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate
CAS No.: 1823815-31-1
Cat. No.: VC5019678
Molecular Formula: C13H25NO3
Molecular Weight: 243.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823815-31-1 |
|---|---|
| Molecular Formula | C13H25NO3 |
| Molecular Weight | 243.347 |
| IUPAC Name | tert-butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)7-13(14,6)9-15/h15H,7-9H2,1-6H3 |
| Standard InChI Key | KLJRGGMJIMUKCG-UHFFFAOYSA-N |
| SMILES | CC1(CC(N(C1)C(=O)OC(C)(C)C)(C)CO)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted at positions 1, 2, and 4:
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Position 1: A tert-butoxycarbonyl (Boc) group, serving as a protective moiety for amines.
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Position 2: A hydroxymethyl (-CH2OH) group and a methyl substituent.
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Position 4: Two methyl groups, creating a sterically congested environment.
The molecular formula is C13H23NO3, with a molecular weight of 241.33 g/mol. The stereochemistry of the hydroxymethyl and methyl groups influences its conformational stability and reactivity .
Physical Properties
Based on structurally similar tert-butyl pyrrolidine carboxylates :
| Property | Value/Range |
|---|---|
| Boiling Point | ~290–310 °C (predicted) |
| Density | 1.08–1.12 g/cm³ |
| Solubility | Soluble in chloroform, DMSO, methanol; sparingly soluble in water |
| pKa | ~14.9 (hydroxyl group) |
| Storage Conditions | 2–8°C under inert atmosphere |
The tert-butyl group enhances lipid solubility, while the hydroxymethyl group introduces polar character, enabling dual-phase solubility .
Synthesis and Characterization
Multi-Component Domino Reactions
Pyrrolidine cores are often constructed via azomethine ylide cycloadditions. For example, tert-leucine and ketones react with activated alkenes (e.g., dimethyl fumarate) to form substituted pyrrolidines . Subsequent Boc protection yields the target compound:
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Cycloaddition:
tert-Leucine + 3-Pentanone → Pyrrolidine intermediate. -
Hydroxymethylation:
Reduction or hydroxylation at position 2. -
Boc Protection:
Reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions .
Post-Functionalization Strategies
Existing pyrrolidine derivatives can be modified:
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Methylation: Using methyl iodide at positions 2 and 4.
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Hydroxymethylation: Oxidative hydroxylation of a methyl group .
Characterization Techniques
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NMR Spectroscopy:
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Mass Spectrometry:
ESI-MS typically shows [M+H]+ at m/z 242.
Applications in Medicinal Chemistry
Chiral Building Blocks
The rigid pyrrolidine scaffold serves as a chiral template for drug candidates. For instance:
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Antiviral Agents: Analogous Boc-protected pyrrolidines are intermediates in protease inhibitors .
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Neurological Drugs: Hydroxymethyl groups facilitate blood-brain barrier penetration .
Prodrug Development
The hydroxymethyl group can be esterified to improve bioavailability. For example, phosphorylation or glycosylation converts the compound into prodrugs activated by enzymatic cleavage .
Stabilization of Peptide Mimetics
Incorporating the Boc-protected pyrrolidine into peptidomimetics enhances metabolic stability by resisting protease degradation .
Stability and Reactivity
Thermal and Chemical Stability
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Thermal Degradation: Decomposition above 250°C, releasing isobutylene and CO2 from the Boc group .
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Hydrolytic Sensitivity:
Steric Effects on Reactivity
The 2,4,4-trimethyl substitution imposes significant steric hindrance:
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Nucleophilic Reactions: Slowed at the pyrrolidine nitrogen due to Boc protection and methyl crowding .
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Oxidation Resistance: The hydroxymethyl group is less prone to oxidation compared to primary alcohols .
Comparative Analysis with Analogous Compounds
tert-Butyl 3-Hydroxymethylpyrrolidine-1-Carboxylate (CAS 138108-72-2)
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Structural Difference: Hydroxymethyl at position 3 vs. position 2.
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Impact: Altered hydrogen-bonding capacity and metabolic pathways .
2,5-Di-tert-butylpyrrolidine Nitroxides
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